molecular formula C9H10ClFO2 B14022103 (4-Chloro-2-ethoxy-3-fluorophenyl)methanol

(4-Chloro-2-ethoxy-3-fluorophenyl)methanol

Cat. No.: B14022103
M. Wt: 204.62 g/mol
InChI Key: ZGYBZQZSZIICKH-UHFFFAOYSA-N
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Description

(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol typically involves the reaction of 4-chloro-2-ethoxy-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chloro, ethoxy, and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-2-ethoxy-3-fluorobenzaldehyde or 4-chloro-2-ethoxy-3-fluorobenzoic acid.

    Reduction: Various reduced derivatives depending on the extent of reduction.

    Substitution: Substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Chloro-2-ethoxy-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and reactivity with enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-fluorophenyl)methanol
  • (4-Chloro-2-ethoxyphenyl)methanol
  • (4-Chloro-2-fluorophenyl)methanol

Uniqueness

(4-Chloro-2-ethoxy-3-fluorophenyl)methanol is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

(4-chloro-2-ethoxy-3-fluorophenyl)methanol

InChI

InChI=1S/C9H10ClFO2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-4,12H,2,5H2,1H3

InChI Key

ZGYBZQZSZIICKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)CO

Origin of Product

United States

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